Cas no 872134-70-8 (2-(2,5-Dimethyl-pyrrol-1-yl)-5-methoxy-benzoic acid)

2-(2,5-Dimethyl-pyrrol-1-yl)-5-methoxy-benzoic acid 化学的及び物理的性質
名前と識別子
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- 2-(2,5-Dimethyl-pyrrol-1-yl)-5-methoxy-benzoic acid
- AKOS000300139
- SB63474
- 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-methoxybenzoicacid
- 872134-70-8
- 2-(2,5-dimethylpyrrol-1-yl)-5-methoxybenzoic acid
- 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-methoxybenzoic acid
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- MDL: MFCD02614442
- インチ: InChI=1S/C14H15NO3/c1-9-4-5-10(2)15(9)13-7-6-11(18-3)8-12(13)14(16)17/h4-8H,1-3H3,(H,16,17)
- InChIKey: VYLODQQNEVVFJU-UHFFFAOYSA-N
- SMILES: CC1=CC=C(C)N1C2=C(C=C(C=C2)OC)C(=O)O
計算された属性
- 精确分子量: 245.10519334g/mol
- 同位素质量: 245.10519334g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 18
- 回転可能化学結合数: 3
- 複雑さ: 297
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.6
- トポロジー分子極性表面積: 51.5Ų
2-(2,5-Dimethyl-pyrrol-1-yl)-5-methoxy-benzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 032814-500mg |
2-(2,5-Dimethyl-pyrrol-1-yl)-5-methoxy-benzoic acid |
872134-70-8 | 500mg |
2600.0CNY | 2021-07-05 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 032814-500mg |
2-(2,5-Dimethyl-pyrrol-1-yl)-5-methoxy-benzoic acid |
872134-70-8 | 500mg |
2600CNY | 2021-05-07 | ||
Matrix Scientific | 032814-500mg |
2-(2,5-Dimethyl-pyrrol-1-yl)-5-methoxy-benzoic acid |
872134-70-8 | 500mg |
$350.00 | 2023-09-11 | ||
Chemenu | CM526946-1g |
2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-methoxybenzoic acid |
872134-70-8 | 97% | 1g |
$*** | 2023-03-30 | |
Chemenu | CM526946-5g |
2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-methoxybenzoic acid |
872134-70-8 | 97% | 5g |
$*** | 2023-03-30 | |
Matrix Scientific | 032814-1g |
2-(2,5-Dimethyl-pyrrol-1-yl)-5-methoxy-benzoic acid |
872134-70-8 | 1g |
$595.00 | 2023-09-11 |
2-(2,5-Dimethyl-pyrrol-1-yl)-5-methoxy-benzoic acid 関連文献
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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2. Back matter
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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10. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
2-(2,5-Dimethyl-pyrrol-1-yl)-5-methoxy-benzoic acidに関する追加情報
Introduction to 2-(2,5-Dimethyl-pyrrol-1-yl)-5-methoxy-benzoic acid (CAS No. 872134-70-8)
2-(2,5-Dimethyl-pyrrol-1-yl)-5-methoxy-benzoic acid, identified by the CAS number 872134-70-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of benzoic acid derivatives, characterized by its unique structural framework, which includes a pyrrole ring and methoxy substituents. The presence of these functional groups imparts distinct chemical properties, making it a valuable scaffold for the development of novel therapeutic agents.
The molecular structure of 2-(2,5-Dimethyl-pyrrol-1-yl)-5-methoxy-benzoic acid consists of a benzoic acid core substituted with a methoxy group at the 5-position and a 2,5-dimethylpyrrole ring attached at the 2-position. This configuration not only contributes to its complex interactions with biological targets but also enhances its solubility and bioavailability, critical factors in drug design. The compound’s synthesis involves multi-step organic reactions, typically starting from readily available precursors such as 2,5-dimethylpyrrole and appropriately substituted benzoic acids.
In recent years, 2-(2,5-Dimethyl-pyrrol-1-yl)-5-methoxy-benzoic acid has been explored for its potential pharmacological activities. Preliminary studies have indicated that this compound exhibits promising biological properties, including anti-inflammatory and antioxidant effects. These findings are particularly intriguing given the increasing interest in natural product-inspired drug discovery, where structural diversity is key to identifying new therapeutic leads.
One of the most compelling aspects of 2-(2,5-Dimethyl-pyrrol-1-yl)-5-methoxy-benzoic acid is its versatility as a chemical scaffold. Researchers have leveraged its unique structure to develop derivatives with enhanced pharmacokinetic profiles and improved target specificity. For instance, modifications to the pyrrole ring or the methoxy substituent have led to compounds with significantly improved efficacy in preclinical models of inflammation and oxidative stress.
The synthesis of 2-(2,5-Dimethyl-pyrrol-1-yl)-5-methoxy-benzoic acid has been optimized for scalability and reproducibility, ensuring that it can be produced in sufficient quantities for both research and potential clinical applications. Advanced synthetic methodologies, including catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity levels. These techniques not only streamline the production process but also minimize waste, aligning with modern green chemistry principles.
Recent advancements in computational chemistry have further enhanced the understanding of 2-(2,5-Dimethyl-pyrrol-1-yl)-5-methoxy-benzoic acid’s interactions with biological targets. Molecular docking studies have revealed that this compound can bind to various enzymes and receptors involved in inflammatory pathways. This insight has guided the design of more potent analogs with improved binding affinities and selectivity. Such computational approaches are becoming indispensable in modern drug discovery, enabling researchers to predict biological activity with greater accuracy before conducting costly wet-lab experiments.
The potential therapeutic applications of 2-(2,5-Dimethyl-pyrrol-1-yl)-5-methoxy-benzoic acid are vast. Given its anti-inflammatory properties, it holds promise as a lead compound for the development of novel treatments for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, its antioxidant activity suggests that it may be useful in combating oxidative stress-related conditions like neurodegenerative disorders and cardiovascular diseases.
In conclusion, 2-(2,5-Dimethyl-pyrrol-1-yl)-5-methoxy-benzoic acid (CAS No. 872134-70-8) represents a significant advancement in pharmaceutical chemistry. Its unique structure, combined with its promising biological activities, makes it a valuable candidate for further research and development. As our understanding of its pharmacological properties continues to grow, this compound is poised to play a crucial role in the discovery of new therapeutic agents that address some of the most pressing health challenges facing humanity today.
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